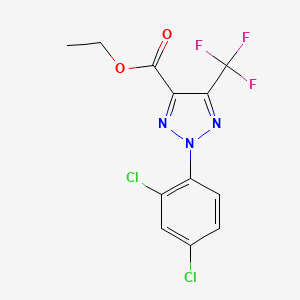

Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Beschreibung

Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound with a unique substitution pattern. Its structure comprises a 1,2,3-triazole core substituted at position 2 with a 2,4-dichlorophenyl group, at position 5 with a trifluoromethyl (-CF₃) group, and at position 4 with an ethyl carboxylate (-COOEt) moiety.

Triazole derivatives are widely studied for their biological activities, such as antifungal, herbicidal, and sensor functionalities.

Eigenschaften

Molekularformel |

C12H8Cl2F3N3O2 |

|---|---|

Molekulargewicht |

354.11 g/mol |

IUPAC-Name |

ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate |

InChI |

InChI=1S/C12H8Cl2F3N3O2/c1-2-22-11(21)9-10(12(15,16)17)19-20(18-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3 |

InChI-Schlüssel |

PJGURPXBCPNYTD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl 2-(2,4-Dichlorphenyl)-5-(Trifluormethyl)-2H-1,2,3-triazol-4-carboxylat umfasst in der Regel einen mehrstufigen Prozess. Ein übliches Verfahren beinhaltet die Cycloadditionsreaktion zwischen einem Azid und einem Alkin unter Bildung des Triazolrings. Die Reaktionsbedingungen erfordern häufig die Verwendung eines Kupfer(I)-Katalysators, wie z. B. Kupfer(I)-iodid, in Gegenwart einer Base wie Natriumascorbat. Die Reaktion wird in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus kann die Reinigung des Endprodukts Techniken wie Umkristallisation oder Chromatographie umfassen, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2,4-Dichlorphenyl)-5-(Trifluormethyl)-2H-1,2,3-triazol-4-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als antimikrobielles oder antifungizides Mittel untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von Ethyl 2-(2,4-Dichlorphenyl)-5-(Trifluormethyl)-2H-1,2,3-triazol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann die Aktivität bestimmter Enzyme oder Proteine hemmen, was zu einer Störung zellulärer Prozesse führt. Zum Beispiel kann es die Synthese von Ergosterol in Pilzzellen hemmen, was zu einer Zellmembranstörung und Zelltod führt. Die genauen beteiligten molekularen Pfade können je nach spezifischer Anwendung und Zielorganismus variieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity

Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has shown promising antimicrobial properties. Research indicates that compounds within the triazole family exhibit significant activity against various pathogens, including bacteria and fungi.

Case Study : A study evaluated a series of triazole derivatives for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific substitutions on the phenyl ring enhanced antimicrobial activity significantly, suggesting that ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate could be a candidate for further development in antibiotic therapies.

2. Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been tested against various fungal strains with effective results.

The compound's structure allows it to inhibit fungal growth effectively, making it suitable for potential therapeutic use in treating fungal infections.

Agricultural Applications

1. Herbicidal Properties

Recent developments have highlighted the potential of ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate as a herbicide. Its chemical structure suggests efficacy in inhibiting specific plant growth pathways.

Case Study : A patent describes formulations containing this compound as active substances for herbicidal compositions. The research outlines its effectiveness in controlling various weed species while being less harmful to crops compared to traditional herbicides .

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Organic compounds containing heteroatoms like nitrogen are known to significantly mitigate corrosion processes.

| Application | Mechanism |

|---|---|

| Corrosion Inhibitor | Forms protective films on metal surfaces |

The compound's ability to form stable complexes with metal surfaces enhances its potential as a corrosion inhibitor in various industrial applications.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death. The exact molecular pathways involved can vary depending on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features, properties, and applications of the target compound and its analogs:

Key Findings

Substituent Effects: Electron-Withdrawing Groups: The 2,4-dichlorophenyl and -CF₃ groups in the target compound increase its lipophilicity and stability compared to analogs like EMPC, which has a polar methoxy group . Triazole vs.

Applications :

- Agrochemicals : Dichlorophenyl and -CF₃ substituents are common in fungicides and herbicides (e.g., nipyraclofen and tetrazole derivatives), suggesting the target compound’s utility in similar roles .

- Sensing : While EMPC is used for Hg²⁺ detection, the target compound’s electron-deficient triazole core may enable selective interactions with electrophilic species, though this requires experimental validation .

Synthetic Accessibility :

- The target compound can likely be synthesized via nucleophilic substitution or cycloaddition reactions, analogous to methods described for related triazoles (e.g., sodium ethoxide-mediated coupling of α-halogenated ketones with triazole precursors) .

Biologische Aktivität

Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles. Its molecular formula is CHClFNO, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring with a dichlorophenyl moiety and a trifluoromethyl group. These structural components contribute to its lipophilicity and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 319.67 g/mol |

| CAS Number | 1431728-96-9 |

Antimicrobial Activity

Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances the compound's lipophilicity, which may improve its ability to penetrate microbial cell membranes .

Anti-inflammatory Effects

Research has shown that triazole derivatives exhibit anti-inflammatory activities. In vitro studies involving human peripheral blood mononuclear cells (PBMCs) demonstrated that derivatives similar to Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate could modulate cytokine release (e.g., TNF-α, IL-6). These findings suggest potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Safety Profile

Toxicity assessments of triazole compounds have generally shown low toxicity levels at therapeutic doses. For instance, compounds tested at concentrations up to 100 µg/mL exhibited cell viability comparable to controls. This safety profile is crucial for further development as pharmaceutical agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against common bacterial strains. The tested compound displayed significant inhibition against both Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent.

- Anti-inflammatory Assessment : In a controlled study using human PBMCs, the compound was shown to reduce the release of pro-inflammatory cytokines significantly. This suggests its utility in managing conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-triazole | CHClFNO | Lacks dichloro substitution; potentially less active |

| Ethyl 5-(trifluoromethyl)-1H-triazole | CHFNO | Simpler structure; reduced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.